molecular formula C13H12ClNO3 B070855 Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate CAS No. 175134-96-0

Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate

Cat. No.: B070855
CAS No.: 175134-96-0
M. Wt: 265.69 g/mol
InChI Key: DDTMBADUIBZXKC-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate is a quinoline derivative with the molecular formula C13H12ClNO3. This compound is known for its unique chemical structure, which includes a quinoline ring substituted with chlorine, hydroxyl, and methyl groups, as well as an ethyl ester functional group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

The synthesis of Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate typically involves the reaction of 6-chloro-4-hydroxyquinoline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete esterification. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the chlorine and hydroxyl groups may enhance its binding affinity to certain enzymes, inhibiting their activity and affecting cellular processes .

Comparison with Similar Compounds

Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate can be compared with other quinoline derivatives such as:

    Ethyl 4-chloro-6-methylquinoline-3-carboxylate: Similar structure but different substitution pattern.

    6-Chloro-4-hydroxyquinoline: Lacks the ethyl ester group.

    8-Methylquinoline: Lacks the chlorine and hydroxyl groups.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

ethyl 6-chloro-8-methyl-4-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO3/c1-3-18-13(17)10-6-15-11-7(2)4-8(14)5-9(11)12(10)16/h4-6H,3H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDTMBADUIBZXKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401172806
Record name Ethyl 6-chloro-1,4-dihydro-8-methyl-4-oxo-3-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401172806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175134-96-0
Record name Ethyl 6-chloro-1,4-dihydro-8-methyl-4-oxo-3-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175134-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-chloro-1,4-dihydro-8-methyl-4-oxo-3-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401172806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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